1,3-Bis(dicyclohexylphosphino)propane

概要

説明

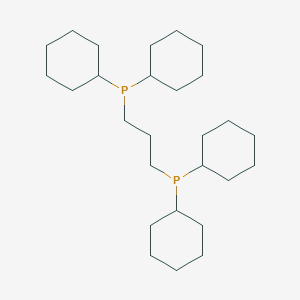

1,3-Bis(dicyclohexylphosphino)propane is a versatile compound that serves as a ligand in organometallic chemistry. It is known for its bulky nature, which provides steric hindrance to prevent unwanted side reactions, leading to higher yields and selectivity . The compound has the molecular formula C27H50P2 and a molecular weight of 436.63 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: 1,3-Bis(dicyclohexylphosphino)propane can be synthesized through various methods. One common synthetic route involves the reaction of dicyclohexylphosphine with 1,3-dibromopropane under inert atmosphere conditions . The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphine ligand.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or distillation .

化学反応の分析

Types of Reactions: 1,3-Bis(dicyclohexylphosphino)propane undergoes various types of reactions, primarily serving as a ligand in transition metal-catalyzed cross-coupling reactions. These reactions include:

- Buchwald-Hartwig Cross Coupling Reaction

- Heck Reaction

- Hiyama Coupling

- Negishi Coupling

- Sonogashira Coupling

- Stille Coupling

- Suzuki-Miyaura Coupling

Common Reagents and Conditions: The compound is often used in conjunction with palladium or nickel catalysts in these reactions. Common reagents include aryl halides, alkyl halides, and organometallic reagents such as boronic acids, stannanes, and zinc reagents .

Major Products Formed: The major products formed from these reactions are typically biaryl compounds, alkenes, and other complex organic molecules that are valuable in pharmaceuticals, agrochemicals, and materials science .

科学的研究の応用

Catalytic Applications

Palladium-Catalyzed Reactions

DCPP serves as an effective ligand in palladium-catalyzed reactions, enhancing the efficiency and selectivity of various transformations:

- Carbonylation Reactions : DCPP is utilized in the carbonylation of aryl halides and tosylates, facilitating the formation of carbonyl compounds under mild conditions. This application is crucial for synthesizing pharmaceuticals and agrochemicals .

- Aminocarbonylation : It also plays a significant role in aminocarbonylation reactions, allowing for the incorporation of amines into carbonyl compounds at atmospheric pressure .

Table 1: Summary of Catalytic Applications

| Reaction Type | Catalyst Type | Key Advantages |

|---|---|---|

| Carbonylation | Palladium | Mild conditions, high selectivity |

| Aminocarbonylation | Palladium | Atmospheric pressure operation |

Synthesis of Nanomaterials

DCPP has been explored for its potential in nanotechnology, particularly in the synthesis and stabilization of metal nanoparticles:

- Gold Nanoclusters : Research indicates that DCPP can stabilize gold clusters, enhancing their stability and functional properties. This application is pivotal for developing advanced materials for electronics and catalysis .

- Nanoclusterzymes : Recent studies have demonstrated the use of DCPP in creating nanoclusterzymes for dual colorimetric sensing applications, showcasing its potential in analytical chemistry .

Table 2: Nanomaterial Synthesis Applications

| Material Type | Application Area | Description |

|---|---|---|

| Gold Nanoclusters | Electronics | Stabilization and enhanced properties |

| Nanoclusterzymes | Analytical Chemistry | Colorimetric sensing |

Material Science Applications

DCPP is also employed in various material science applications:

- Electronic Materials : It is used in the fabrication of electronic and optoelectronic thin films, contributing to the development of advanced electronic devices .

- Polymer Chemistry : DCPP has been utilized in synthesizing donor-acceptor diblock copolymers through sequential polymerizations, indicating its versatility in creating advanced materials with specific properties .

Case Study 1: Palladium-Catalyzed Carbonylation

A study demonstrated that using DCPP as a ligand significantly increased the yield of carbonylated products from aryl chlorides compared to traditional ligands. The results indicated a marked improvement in reaction rates and product purity.

Case Study 2: Gold Cluster Stabilization

In another investigation, researchers synthesized gold clusters using DCPP as a stabilizing ligand. The study found that these clusters exhibited enhanced catalytic activity in various reactions, highlighting DCPP's role in improving nanoparticle performance.

作用機序

The bulky nature of 1,3-Bis(dicyclohexylphosphino)propane provides steric hindrance, which prevents unwanted side reactions and leads to higher yields and selectivity in catalytic processes . The compound acts as a ligand, coordinating with transition metals to form stable complexes that facilitate various chemical reactions .

類似化合物との比較

Similar Compounds:

- 1,2-Bis(dicyclohexylphosphino)ethane

- 1,3-Bis(diphenylphosphino)propane

- 1,4-Bis(dicyclohexylphosphino)butane

- Ethylenebis(diphenylphosphine)

Uniqueness: 1,3-Bis(dicyclohexylphosphino)propane is unique due to its specific steric properties, which provide higher selectivity and yields in catalytic reactions compared to other similar compounds . Its ability to form stable complexes with transition metals makes it particularly valuable in various cross-coupling reactions .

生物活性

1,3-Bis(dicyclohexylphosphino)propane (DCPP) is a phosphine ligand known for its significant role in various chemical reactions, particularly in catalysis. This article explores its biological activity, including its mechanisms, applications in medicinal chemistry, and comparative analysis with similar compounds.

- Molecular Formula : C27H50P2

- Molecular Weight : 612.3 g/mol

- CAS Number : 1002345-50-7

DCPP functions primarily as a ligand in transition metal complexes. Its phosphine groups coordinate with metal centers, enhancing the reactivity and selectivity of catalysts in organic synthesis. The tetrafluoroborate anion stabilizes the complex and increases solubility in organic solvents, facilitating various catalytic processes .

1. Catalysis in Organic Synthesis

DCPP is extensively utilized in:

- Cross-Coupling Reactions : It enhances the formation of carbon-carbon bonds, crucial for synthesizing complex organic molecules.

- Pharmaceutical Synthesis : DCPP is involved in producing pharmaceutical intermediates and active pharmaceutical ingredients (APIs), showcasing its importance in drug development.

2. Anticancer Activity

Recent studies have indicated that DCPP exhibits potential anticancer properties. For example:

- In vitro studies demonstrated that DCPP can enhance the efficacy of certain chemotherapeutic agents by acting as a ligand for transition metals that are part of anticancer drug formulations.

- Case studies have shown that DCPP, when combined with specific metal complexes, can induce apoptosis in cancer cells, suggesting a synergistic effect that warrants further investigation .

Comparative Analysis with Similar Compounds

The following table compares DCPP with other phosphine ligands commonly used in catalysis:

| Compound Name | Structure Type | Applications | Biological Activity |

|---|---|---|---|

| This compound (DCPP) | Bisphosphine | Organic synthesis, catalysis | Anticancer potential |

| Bis(diphenylphosphino)methane (dppm) | Bisphosphine | Catalysis in cross-coupling | Limited biological activity |

| Triphenylphosphine (PPh₃) | Monophosphine | General organic synthesis | Minimal biological activity |

Case Studies

- Anticancer Efficacy : A study involving the use of DCPP in combination with palladium complexes showed enhanced cytotoxicity against various cancer cell lines compared to controls without DCPP. The mechanism was attributed to improved metal-ligand interactions leading to more effective drug delivery systems .

- Pharmaceutical Development : In a recent drug formulation study, DCPP was utilized to optimize the synthesis pathway of a novel anticancer drug. The results indicated that DCPP facilitated higher yields and purities of the final product compared to traditional methods .

特性

IUPAC Name |

dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H50P2/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27/h24-27H,1-23H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJBEKXKEUQLER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(CCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H50P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331390 | |

| Record name | 1,3-Bis(dicyclohexylphosphino)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103099-52-1 | |

| Record name | 1,3-Bis(dicyclohexylphosphino)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis(dicyclohexylphosphino)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of dcpp influence the size and stability of gold clusters synthesized in solution?

A1: Research indicates that both the length of the alkyl chain and the substituents on the phosphine centers of diphosphine ligands significantly influence the characteristics of gold clusters formed during synthesis. [] When comparing dcpp with 1,3-bis(diphenylphosphino)propane (dppp), which has phenyl groups instead of cyclohexyl rings on the phosphine centers, researchers observed notable differences. The presence of cyclohexyl groups in dcpp led to the formation of specific multiply charged cationic gold clusters like Au9 L4 3+, Au13 L5 3+, Au6 L3 2+, Au8 L3 2+, and Au10 L4 2+ (L=dcpp). This suggests that the steric bulk and electronic properties of the cyclohexyl groups in dcpp play a crucial role in dictating the size and stability of the resulting gold clusters. [] You can find more information about this study here:

Q2: Can dcpp be used as a ligand in nickel-catalyzed reactions? What type of reactions and what are the advantages?

A2: Yes, dcpp is an effective ligand for nickel-catalyzed Negishi cross-coupling reactions. [] The precatalyst [(dcpp)Ni(η2-toluene)] demonstrates high efficiency in coupling chloroarenes with organozinc reagents, even with low catalyst loadings (0.2 mol% - 0.1 mol%) and under mild conditions (THF, 60 °C). [] The use of dcpp as a ligand in this context is advantageous due to its ability to support the nickel center in various oxidation states, facilitating the catalytic cycle. This research also delves into the mechanistic aspects of this reaction, providing valuable insight into the role of dcpp:

Q3: How does dcpp contribute to the reactivity of platinum complexes with fluoroboranes?

A3: Platinum complexes containing dcpp, like [Pt(BPf3)(CH2CH2)(dcpp)] (Pf = perfluorophenyl), have been studied in the context of frustrated Lewis pair (FLP) chemistry. [] The steric bulk of dcpp, particularly the cyclohexyl groups, plays a crucial role in preventing the typical Lewis acid-base adduct formation between the platinum center and the fluoroborane. This frustrated interaction enables the system to activate small molecules like ethene. [] This study highlights the unique reactivity that arises from the combination of dcpp and fluoroboranes in platinum complexes:

Q4: Can you provide the molecular formula and weight of 1,3-Bis(dicyclohexylphosphino)propane?

A4: The molecular formula of this compound is C27H50P2, and its molecular weight is 436.68 g/mol.

Q5: Are there any computational studies investigating the properties and reactivity of dcpp-containing complexes?

A5: Yes, density functional theory (DFT) calculations have been employed to study the interaction between platinum-based Lewis bases and boron-based Lewis acids, including systems involving dcpp. [] These calculations provide insights into the electronic structure and bonding interactions within these complexes, offering a deeper understanding of their reactivity. You can explore more about this research here:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。